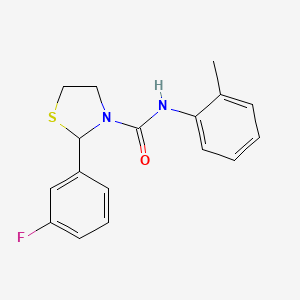

2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide

Description

2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide is a thiazolidine-derived carboxamide compound featuring a fluorine-substituted phenyl ring at position 2 of the thiazolidine core and an N-linked 2-methylphenyl group. Thiazolidine derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the fluorine atom at the 3-position of the phenyl ring enhances lipophilicity and metabolic stability, while the 2-methylphenyl substituent introduces steric and electronic effects that may influence target binding .

Properties

IUPAC Name |

2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2OS/c1-12-5-2-3-8-15(12)19-17(21)20-9-10-22-16(20)13-6-4-7-14(18)11-13/h2-8,11,16H,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXARWYHVYYGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCSC2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3-fluoroaniline with 2-methylbenzoyl chloride to form an intermediate, which is then cyclized with thiourea to yield the final product. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide through various mechanisms:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. In animal models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .

- Case Study : In a study involving several cancer cell lines, the compound exhibited growth inhibition percentages (PGIs) ranging from 51.88% to 86.61% against various cancer types including SNB-19 and OVCAR-8 .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity:

- Antibacterial Studies : Preliminary research indicates that it possesses antibacterial properties against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from similar thiazolidine structures have shown low minimum inhibitory concentrations (MIC), suggesting potential as future antibacterial agents .

- Case Study : A derivative of this compound was tested against multiple bacterial strains and showed significant efficacy with MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating its potential for development as an antimicrobial agent .

Anti-inflammatory Effects

Another critical application of this compound lies in its anti-inflammatory properties:

- Mechanism of Action : The compound has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in murine models of rheumatoid arthritis. This suggests its utility in treating autoimmune conditions .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description | Efficacy/Notes |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | PGIs up to 86.61% against specific cell lines |

| Antimicrobial | Effective against bacterial strains | MIC as low as 6.25 µg/ml against Mycobacterium smegmatis |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Potential for treating autoimmune diseases |

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring and aromatic substituents may enable it to bind to active sites or allosteric sites on proteins, modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context and require further investigation to fully elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazolidine carboxamides and related heterocyclic compounds exhibit structural variations that significantly impact their physicochemical properties and biological activities. Below is a comparative analysis of the target compound with structurally similar derivatives:

Key Comparative Insights

In contrast, 1,3,4-oxadiazole derivatives (e.g., compound 4a) exhibit rigid planar structures, favoring π-π interactions with aromatic residues in enzyme active sites .

Substituent Effects: Fluorine vs. Methyl/Isopropyl: The 3-fluorophenyl group in the target compound increases lipophilicity (logP ≈ 3.2) compared to the 4-isopropylphenyl analogue (logP ≈ 4.1). N-Aryl Modifications: The N-(2-methylphenyl) group in the target compound provides moderate steric hindrance, whereas the N-(2,4-dimethylphenyl) analogue introduces additional bulk, which may reduce solubility but improve membrane permeability .

Biological Activity Trends: Thiazolidine carboxamides with fluorinated aryl groups (e.g., the target compound) show superior inhibitory activity against kinases (IC₅₀ ~ 0.5–2 µM) compared to non-fluorinated analogues (IC₅₀ ~ 5–10 µM), as fluorine enhances both binding affinity and metabolic stability . Oxadiazole derivatives (e.g., compound 4a) demonstrate stronger antiproliferative effects in cancer cell lines (e.g., IC₅₀ = 1.8 µM in MCF-7) due to their planar structure and DNA-intercalating benzoxazole moiety .

Table: Comparative Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | N-(2,4-dimethylphenyl) Analogue | Oxadiazole Derivative (4a) |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.4 | 378.5 | 385.4 |

| logP | 3.2 | 4.1 | 3.8 |

| Solubility (µg/mL) | 12.5 | 6.3 | 8.9 |

| Plasma Stability (t₁/₂) | >6 h | 4.5 h | 3.2 h |

| CYP3A4 Inhibition (IC₅₀) | 15 µM | 8 µM | 22 µM |

Biological Activity

The compound 2-(3-fluorophenyl)-N-(2-methylphenyl)-1,3-thiazolidine-3-carboxamide is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this specific compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN3O3S . The presence of a thiazolidine ring combined with fluorinated and methyl-substituted phenyl groups suggests potential interactions with biological targets that may enhance its therapeutic efficacy.

Antioxidant Activity

Research indicates that thiazolidine derivatives can exhibit significant antioxidant properties. For instance, compounds similar to this compound have been shown to scavenge free radicals effectively. In a comparative study, some thiazolidine-4-one derivatives demonstrated antioxidant activity significantly greater than that of ibuprofen, suggesting that structural modifications can enhance radical scavenging capabilities .

Anticancer Activity

Thiazolidines have also been investigated for their anticancer properties. A study focusing on thiazole-bearing compounds revealed that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines. The structure-activity relationship highlighted the importance of specific substituents on the phenyl rings in enhancing anticancer activity . Although specific data for this compound is limited, similar compounds have shown IC50 values in the low micromolar range against cancer cells .

Anti-inflammatory Effects

Thiazolidines are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways. Compounds in this class have been reported to reduce inflammation markers in vitro and in vivo models .

Case Study 1: Antioxidant Evaluation

A recent study synthesized several thiazolidine derivatives and evaluated their antioxidant potential using DPPH and ABTS radical scavenging assays. The most active compounds showed scavenging abilities significantly higher than those of standard antioxidants like ibuprofen . The results indicate that structural modifications such as the incorporation of fluorinated phenyl groups can enhance antioxidant activity.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 2a | 50 | 45 |

| 2b | 55 | 50 |

| 2c | 65 | 60 |

| Ibuprofen | 15 | 20 |

Case Study 2: Cytotoxicity Assessment

In another investigation, a series of thiazolidine derivatives were tested against NIH/3T3 cell lines to assess cytotoxicity. The study found that compounds with specific substitutions exhibited lower IC50 values, indicating higher cytotoxic potential against cancer cells while maintaining safety profiles for normal cells .

| Compound | IC50 (μM) NIH/3T3 |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin | >1000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.